5-Isopropyl-cyclopentadiene

Catalog No.
S3342443
CAS No.
57649-49-7
M.F
C8H12
M. Wt
108.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Isopropyl-cyclopentadiene

CAS Number

57649-49-7

Product Name

5-Isopropyl-cyclopentadiene

IUPAC Name

5-propan-2-ylcyclopenta-1,3-diene

Molecular Formula

C8H12

Molecular Weight

108.18 g/mol

InChI

InChI=1S/C8H12/c1-7(2)8-5-3-4-6-8/h3-8H,1-2H3

InChI Key

CVIGYQZQDNHNTC-UHFFFAOYSA-N

SMILES

CC(C)C1C=CC=C1

Canonical SMILES

CC(C)C1C=CC=C1
  • Precursor for Metallacycles

    Due to its reactive double bonds and a cyclopentadiene ring, 5-Isopropyl-cyclopentadiene can act as a ligand in organometallic chemistry. By reacting with transition metal complexes, it can form metallacycles with unique properties. These metallacycles can be used as catalysts for various organic transformations [].

  • Diene for Cycloadditions

    The presence of two conjugated double bonds (diene) makes 5-Isopropyl-cyclopentadiene a suitable candidate for Diels-Alder reactions. This reaction allows the formation of six-membered rings through cycloaddition with dienophiles (compounds with double bonds). This reaction could be valuable for constructing complex organic molecules [].

5-Isopropyl-cyclopentadiene is an organic compound with the molecular formula C₈H₁₂. It features a cyclopentadiene structure with an isopropyl group attached at the 5-position. This compound is of interest due to its unique reactivity and potential applications in organic synthesis and materials science. The cyclopentadiene framework is characterized by its ability to participate in Diels-Alder reactions, making it a valuable intermediate in various chemical syntheses .

5-Isopropyl-cyclopentadiene exhibits several notable chemical behaviors:

  • Diels-Alder Reactions: As a diene, 5-isopropyl-cyclopentadiene can undergo Diels-Alder reactions with various dienophiles, leading to the formation of cyclohexene derivatives. The presence of the isopropyl group can influence the regioselectivity and stereochemistry of these reactions .
  • Isomerization: The compound can undergo [1,5]-sigmatropic rearrangements, which are characteristic of substituted cyclopentadienes. This rearrangement allows for the migration of hydrogen atoms or alkyl groups within the molecule, affecting its reactivity and stability .
  • Electrophilic Additions: 5-Isopropyl-cyclopentadiene can react with electrophiles due to the electron-rich nature of the cyclopentadiene moiety, leading to various substitution products .

The synthesis of 5-isopropyl-cyclopentadiene typically involves several methods:

  • Direct Alkylation: One common approach is the alkylation of cyclopentadiene using 2-bromopropane in the presence of a strong base like potassium hydroxide. This method allows for selective formation of the 5-isomer while minimizing side products .
  • Diels-Alder Reaction: Another method involves using cyclopentadiene in Diels-Alder reactions with suitable dienophiles that introduce an isopropyl group into the cyclopentadiene framework .
  • Rearrangement Techniques: Isomerization techniques may also be employed to convert other substituted cyclopentadienes into 5-isopropyl-cyclopentadiene through controlled reaction conditions .

5-Isopropyl-cyclopentadiene has several applications:

  • Organic Synthesis: It serves as a versatile intermediate in organic synthesis, particularly in constructing complex cyclic structures.
  • Material Science: Its unique properties make it a candidate for developing new materials, including polymers and resins that require specific thermal or mechanical properties.
  • Pharmaceuticals: Potential applications in drug development may arise from its reactivity and ability to form diverse chemical entities.

Interaction studies involving 5-isopropyl-cyclopentadiene focus on its reactivity with various electrophiles and nucleophiles. Understanding these interactions helps predict its behavior in complex chemical environments and its potential role in synthetic pathways. Research into its interactions with biological molecules could also reveal insights into its pharmacological potential .

Several compounds are structurally similar to 5-isopropyl-cyclopentadiene, each exhibiting unique characteristics:

Compound NameStructure TypeKey Features
CyclopentadieneDieneHighly reactive; dimerizes readily
1-MethylcyclopentadieneSubstituted DieneExhibits different reactivity patterns
2-MethylcyclopentadieneSubstituted DieneMore stable; slower rearrangement compared to others
5-MethylcyclopentadieneSubstituted DieneSimilar reactivity; subject to rapid isomerization
1-IsopropylcyclopentadieneSubstituted DieneDifferent regioselectivity in reactions

The uniqueness of 5-isopropyl-cyclopentadiene lies in its specific positioning of the isopropyl group, which significantly influences its reactivity compared to other substituted cyclopentadienes. This positioning affects both steric hindrance and electronic effects during

The polar [4+2] cycloaddition, commonly referred to as the Diels-Alder reaction, is a cornerstone of 5-isopropyl-cyclopentadiene’s reactivity. Quantum chemical calculations using the wb97xd/6-311+G(d) method with a polarizable continuum model (PCM) reveal that the reaction between 5-isopropyl-cyclopentadiene and isopropyl 3-nitroprop-2-enate proceeds via a one-step polar mechanism in low-polarity solvents such as dichloromethane [2] [7]. The isopropyl group’s electron-donating inductive effect enhances the nucleophilicity of the cyclopentadiene’s 1-position, directing the electrophilic beta carbon of the nitrovinyl dienophile to attack this site [2] [7]. This regioselectivity aligns with the Molecular Electron Density Theory (MEDT), which attributes the reaction’s stereochemical outcome to pseudocyclic transition states rather than traditional pericyclic pathways [3].

Stereoselectivity in these reactions is further modulated by the isopropyl substituent. For example, in dichloromethane, two competing pathways yield exo- and endo-nitro norbornene derivatives, with the exo product dominating due to favorable frontier molecular orbital interactions [2] [7]. MEDT-based analyses demonstrate that the reaction’s pseudocyclic nature arises from asynchronous bond formation, where initial C1–C6 bonding precedes C4–C5 bond closure [3]. This two-phase mechanism underscores the role of electron density redistribution in governing both rate and selectivity.

Zwitterionic Intermediate Formation

The introduction of polar solvents or Lewis acid catalysts fundamentally alters the reaction mechanism by stabilizing zwitterionic intermediates. In acetonitrile, the cycloaddition between 5-isopropyl-cyclopentadiene and nitrovinyl dienophiles proceeds through an “extended” zwitterionic intermediate characterized by a charge-separated structure [2] [7]. This intermediate forms when solvent polarity facilitates partial charge separation, with a global electron density transfer (GEDT) value approaching 1 electron [2] [7]. The isopropyl group’s steric bulk slightly destabilizes this intermediate, favoring faster conversion to the final product compared to unsubstituted cyclopentadiene derivatives.

Lewis acids such as boron trifluoride (BF~3~) further modulate this pathway by coordinating to the nitro group of the dienophile. This coordination lowers the activation barrier (ΔG‡ = 12.4 kcal/mol) and stabilizes a “cyclic” zwitterionic intermediate with a partially formed C1–C6 bond (1.58 Å) [2] [7]. The intermediate’s zwitterionic nature is confirmed by its distinct electronic structure, where the cyclopentadiene moiety carries a partial negative charge, and the nitrovinyl segment bears a partial positive charge [2] [7]. These findings highlight the interplay between solvent polarity, catalyst choice, and substituent effects in dictating mechanistic pathways.

Steric Effects on Transition State Geometries

The isopropyl group’s steric bulk significantly impacts transition state geometries, particularly in reactions requiring precise spatial alignment. Hyperconjugative interactions between the cyclopentadiene’s π-system and the C5–C(isopropyl) σ-bond induce a puckered envelope conformation in the ground state [5]. This predistortion minimizes antibonding interactions between the π-system and the σ* orbital of the C5–C(isopropyl) bond, effectively preorganizing the molecule for syn-facial attack [5]. Consequently, the transition state adopts a geometry that reduces steric clashes between the isopropyl group and approaching dienophiles.

Activation strain model (ASM) analyses of cyclopentadiene trimerization reveal that steric deformation of 5-isopropyl-cyclopentadiene during the transition state increases the activation barrier compared to unsubstituted analogs [6]. For instance, endo-addition pathways exhibit higher strain energies due to unfavorable van der Waals interactions between the isopropyl group and the norbornene framework [6]. In contrast, exo-addition pathways benefit from reduced steric hindrance, leading to kinetically favored products [6]. These observations underscore the critical role of steric effects in determining both reaction kinetics and thermodynamic stability.

XLogP3

3

Dates

Modify: 2023-07-26

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